molecular formula C6H8O3 B046945 3-Acetyl(2,3-13C2)oxolan-2-one CAS No. 84508-47-4

3-Acetyl(2,3-13C2)oxolan-2-one

Cat. No.: B046945
CAS No.: 84508-47-4
M. Wt: 132.1 g/mol
InChI Key: OMQHDIHZSDEIFH-WMPIHMMDSA-N
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Description

3-Acetyl(2,3-13C2)oxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 132.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis

One significant application area for compounds like 3-Acetyl(2,3-13C2)oxolan-2-one is in the field of NMR spectroscopy, particularly in analyzing polymers like chitin and chitosan. These biopolymers' degree of N-acetylation (DA) is a critical parameter, affecting their physical and chemical properties. NMR techniques, including 1H NMR, 13C NMR, and 15N NMR, are pivotal for accurately determining the DA, offering insights into the polymer's composition and functionalities. This has implications for the development of materials with tailored properties for various applications, from biomedicine to environmental engineering (Kasaai, 2010).

Biotechnological Production of Acetoin

Acetoin, a compound closely related to the biochemical pathways involving acetylated compounds, is extensively studied for its applications in food, cosmetics, and as a bio-based chemical. Research on acetoin's fermentative production by bacteria highlights the significance of optimizing microbial strains and fermentation conditions to enhance yield and productivity. This is crucial for developing sustainable, bio-based production processes for chemicals traditionally derived from petroleum (Xiao & Lu, 2014).

Antioxidant Properties in Clinical Applications

Compounds with acetyl groups, such as N-acetylcysteine (NAC), demonstrate potent antioxidant and therapeutic properties in various clinical settings. NAC, for example, has been explored for its roles in psychiatry, indicating that acetylated compounds can modulate neurotropic, glutamatergic, and inflammatory pathways, offering promising results for treating disorders where traditional therapies have been limited (Dean, Giorlando, & Berk, 2011).

Enhancing Wood Properties through Chemical Modification

The acetylation of wood, a process related to the chemical modification capabilities of acetyl compounds, has been studied for improving wood's dimensional stability and resistance to microbial degradation. This research area explores how acetylating agents can penetrate the wood cell wall, altering its chemistry and enhancing its performance in various applications, from construction to furniture. Such modifications aim to produce materials with improved durability, resistance to environmental stressors, and overall lifespan (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).

Properties

IUPAC Name

3-acetyl(2,3-13C2)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHDIHZSDEIFH-WMPIHMMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH]1CCO[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The fluorination of 2-Acetyl butyrolactone (3.2 gm, 0.025 m) was carried out in a manner similar to that described in Example 6. Work up gave 2-fluoro-2-acetyl butyrolactone(nc) [NMR (CDCl3); 1H, δH =4.5 ppm (m), 2H; 2.87 ppm (m), 1H; 2.55 ppm (m)1H; 2.47 ppm (d), JHF =5.0 Hz, 3H; 19F, δF =-163.4 ppm (ddqd), J=11.8, 11.8, 4.9, and 1.5 Hz]. Accurate mass measurement:--Found (CI, methane), 147.0442; C6H8O3F requires 147.0457]. A small multiplet at -173.8 ppm and triplet of doublets at -237.9 ppm (Jtriplet =46.3 Hz, Jdoublet =6.8 Hz) in the reaction product were attributed to 2-fluoro-2-(fluoroacetyl)butyrolactone. The conversion was ca. 70% and the yield was ca. 85%.
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Synthesis routes and methods II

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
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